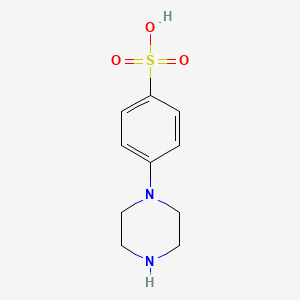

4-(Piperazin-1-yl)benzene-1-sulfonic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H14N2O3S |

|---|---|

Molekulargewicht |

242.30 g/mol |

IUPAC-Name |

4-piperazin-1-ylbenzenesulfonic acid |

InChI |

InChI=1S/C10H14N2O3S/c13-16(14,15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2,(H,13,14,15) |

InChI-Schlüssel |

CHFVSYNUJBYNEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathway Analysis of 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid

Established Synthetic Routes to 4-(Piperazin-1-yl)benzene-1-sulfonic Acid

Established methods for the synthesis of this compound typically involve sequential reactions that first form the phenylpiperazine core, followed by sulfonation, or vice-versa. The choice of pathway often depends on the availability of starting materials and the desired purity of the final product.

Key Reagents and Precursors for Piperazine (B1678402) Ring Functionalization

The formation of the N-aryl bond is a critical step in synthesizing the phenylpiperazine scaffold. The primary precursors for this functionalization are either a substituted aniline (B41778), which undergoes cyclization, or piperazine itself, which is coupled with a benzene (B151609) ring derivative.

A common method involves the cyclization of an aniline derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures to construct the piperazine ring. nih.govresearchgate.net This approach is valued for its high yields and operational simplicity. nih.gov Alternatively, direct N-arylation of piperazine can be achieved through nucleophilic aromatic substitution, particularly if the benzene ring is activated by electron-withdrawing groups. More complex syntheses may start with a pre-functionalized phenylpiperazine, such as 1-(4-hydroxyphenyl)piperazine, which is then reacted with other moieties. nih.gov

| Precursor Type | Key Reagents | Reaction Type | Description |

|---|---|---|---|

| Aniline Derivatives | Bis(2-chloroethyl)amine hydrochloride | Cyclization | An aniline derivative is reacted to form the six-membered piperazine ring directly on the aromatic precursor. nih.govresearchgate.net |

| Piperazine | Activated Aryl Halides (e.g., 2,3-dichloro-5-nitropyridine) | Nucleophilic Aromatic Substitution | The nitrogen of the piperazine ring acts as a nucleophile, displacing a leaving group on an activated aromatic ring. nih.gov |

| Substituted Phenylpiperazine | Alkyl Halides, Benzyl Halides | N-Alkylation / N-Benzylation | A pre-formed phenylpiperazine intermediate is further functionalized on the second nitrogen of the piperazine ring. nih.gov |

Sulfonation Strategies for Benzene Ring Substitution

The introduction of the sulfonic acid group onto the benzene ring is typically achieved through electrophilic aromatic substitution. The piperazin-1-yl substituent is an activating, ortho-, para-directing group, meaning that direct sulfonation of 1-phenylpiperazine (B188723) preferentially yields the desired para-substituted product.

The choice of sulfonating agent is crucial and dictates the reaction conditions. Common reagents include chlorosulfonic acid and concentrated sulfuric acid. utdallas.edu An alternative strategy involves sulfonating an aniline derivative first and then forming the piperazine ring in a subsequent step. researchgate.net This can be advantageous for managing reactivity and preventing unwanted side reactions, often requiring the use of a protecting group for the amine, such as an acetyl group. utdallas.edu

| Strategy | Sulfonating Agent | Substrate | Key Considerations |

|---|---|---|---|

| Direct Sulfonation | Chlorosulfonic Acid (ClSO₃H), Sulfuric Acid (H₂SO₄) | 1-Phenylpiperazine | The piperazin-1-yl group directs the incoming sulfonyl group to the para position. The strong acidic conditions can protonate the piperazine nitrogens. utdallas.edu |

| Indirect Sulfonation | Chlorosulfonic Acid (ClSO₃H) | Acetanilide (Protected Aniline) | The amine is protected to prevent side reactions and ensure para-substitution. The protecting group is removed in a later step. utdallas.edu |

| Sulfonylation | Triflic anhydride (B1165640) (Tf₂O) | Phenylpiperazine | This potent reagent can be used for sulfonylation, though in some documented cases it has been used to sulfonylate the piperazine nitrogen rather than the benzene ring. nih.govresearchgate.net |

Multi-step Reaction Sequences and Intermediates

The synthesis of this compound is inherently a multi-step process, with defined intermediates marking the progression. Two primary sequences can be outlined, differing in whether the piperazine ring formation or the sulfonation occurs first.

Route 1: Sulfonation of 1-Phenylpiperazine This is the more direct route, starting with the commercially available 1-phenylpiperazine. The key intermediate is the sulfonyl chloride, which is then hydrolyzed.

Starting Material: 1-Phenylpiperazine

Reaction: Electrophilic aromatic substitution with chlorosulfonic acid.

Intermediate: 4-(Piperazin-1-yl)benzenesulfonyl chloride.

Reaction: Hydrolysis of the sulfonyl chloride.

Final Product: this compound.

Route 2: Cyclization of a Sulfonated Precursor This route begins with a simpler aromatic compound, such as aniline, and builds the target molecule sequentially. This pathway offers more control over substitution patterns. researchgate.netutdallas.edu

Starting Material: Aniline.

Reaction: Protection of the amine (e.g., acetylation to form acetanilide).

Intermediate 1: Acetanilide.

Reaction: Sulfonation with chlorosulfonic acid.

Intermediate 2: 4-Acetamidobenzenesulfonyl chloride.

Reaction: Hydrolysis of the acetyl group and the sulfonyl chloride.

Intermediate 3: 4-Aminobenzenesulfonic acid (Sulfanilic acid).

Reaction: Cyclization with bis(2-chloroethyl)amine. nih.gov

Final Product: this compound.

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods applicable to the preparation of this compound and its analogs. These innovations often focus on the use of catalytic systems and the adoption of green chemistry principles.

Catalytic Systems in the Synthesis of this compound and its Analogs

Catalysis offers a powerful tool to improve the efficiency and selectivity of key bond-forming reactions. For the synthesis of arylpiperazines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement over traditional methods. This reaction allows for the direct coupling of piperazine with aryl halides or triflates, often under milder conditions and with higher functional group tolerance, making it a valuable tool for creating analogs. researchgate.net

Furthermore, strong organic acids like p-toluenesulfonic acid (p-TsOH) serve as effective catalysts in various related transformations, such as esterification or the formation of other heterocyclic systems. atamanchemicals.comresearchgate.net More cutting-edge research has explored the use of photoredox catalysis for the cross-coupling of sulfonic acid derivatives, providing new pathways for forming biaryl compounds and other complex analogs under mild conditions. rsc.org The development of sulfonic acid-functionalized inorganic materials as stable, reusable solid acid catalysts also represents a growing area of interest. mdpi.com

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves several key considerations.

Atom Economy and Waste Prevention : Catalytic methods, such as palladium-catalyzed C-N coupling, are inherently greener than stoichiometric reactions because they reduce waste and improve atom economy. researchgate.net Designing reaction sequences that combine multiple steps into a single pot ("one-pot" synthesis) can significantly reduce solvent usage and waste from purification of intermediates. nih.gov

Safer Solvents and Reagents : A major focus of green chemistry is replacing hazardous organic solvents with safer alternatives like water. researchgate.net For instance, methods have been developed for the synthesis of sulfonyl chlorides from thiols using an oxone-potassium halide system in water, which presents a greener alternative to traditional sulfonating agents. rsc.org

Energy Efficiency : The use of microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net Conducting reactions at ambient temperature and pressure, whenever feasible, is another core principle.

Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, whereas stoichiometric reagents are used in excess and generate more waste. researchgate.net The development of reusable solid acid catalysts for sulfonation or other acid-catalyzed steps aligns with this principle. mdpi.com

By integrating these advanced catalytic systems and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemo- and Regioselectivity in Synthetic Transformations

The synthesis of this compound from N-phenylpiperazine via electrophilic aromatic substitution presents key challenges and considerations regarding chemo- and regioselectivity. These factors are critical in directing the reaction towards the desired product and minimizing the formation of unwanted byproducts.

Chemoselectivity in this context primarily relates to the differential reactivity of the two nitrogen atoms within the piperazine ring, as well as the reactivity of the benzene ring versus the piperazine moiety. The piperazine ring contains two distinct nitrogen atoms: one is a tertiary amine directly attached to the benzene ring (N1), and the other is a secondary amine (N4). Under the strongly acidic conditions typically employed for sulfonation (e.g., using fuming sulfuric acid), the more basic N4 nitrogen is expected to be protonated. This protonation deactivates the N4 nitrogen towards electrophilic attack, thereby protecting it from reacting with the sulfonating agent. The N1 nitrogen, being part of an aniline-like system, is less basic and its lone pair is delocalized into the aromatic ring, which activates the ring for electrophilic substitution. This selective protonation is a crucial element for achieving chemoselectivity, ensuring that the sulfonation occurs on the benzene ring rather than on the piperazine nitrogen.

Regioselectivity is governed by the directing effect of the piperazin-1-yl substituent on the benzene ring. The piperazino group is an activating, ortho-, para-directing group due to the ability of the N1 nitrogen to donate its lone pair of electrons into the aromatic system through resonance. This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The resonance structures illustrate the increased electron density at the ortho and para carbons, making them more susceptible to electrophilic attack. While both ortho and para substitution is possible, the para-position is generally favored due to steric hindrance. The bulky piperazine group impedes the approach of the electrophile (sulfur trioxide) to the ortho positions. Consequently, the major product of the sulfonation of N-phenylpiperazine is the para-substituted isomer, this compound. A smaller amount of the ortho-isomer may also be formed.

The general reaction is as follows:

| Reactant | Reagent | Major Product | Minor Product |

|---|---|---|---|

| N-Phenylpiperazine | Fuming H₂SO₄ (SO₃) | This compound | 2-(Piperazin-1-yl)benzene-1-sulfonic acid |

Reaction Mechanism Elucidation

Mechanistic Studies of Sulfonation Reactions on Piperazine-Substituted Benzene Systems

The sulfonation of N-phenylpiperazine follows the general mechanism of electrophilic aromatic substitution. The reaction is initiated by the generation of the electrophile, sulfur trioxide (SO₃), which is present in fuming sulfuric acid. In some cases, the electrophile can also be protonated sulfur trioxide, HSO₃⁺.

The mechanism proceeds through the following steps:

Attack of the aromatic ring on the electrophile: The π-electron system of the benzene ring of N-phenylpiperazine acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack preferentially occurs at the para position due to the directing effect of the piperazino group and reduced steric hindrance.

Deprotonation and re-aromatization: A weak base in the reaction medium, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the benzene ring, leading to the formation of the product, this compound.

This reaction is generally reversible. wikipedia.org The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid. wikipedia.org

Investigation of Piperazine Nitrogen Reactivity

The reactivity of the two nitrogen atoms in the piperazine ring is a critical factor in the synthesis of this compound. The N1 nitrogen is a tertiary amine and part of the N-aryl group, while the N4 nitrogen is a secondary amine. The N4 nitrogen is significantly more basic than the N1 nitrogen.

In the strongly acidic environment required for sulfonation, the N4 nitrogen will be readily protonated to form a piperazinium ion. This protonation has two important consequences:

It deactivates the N4 nitrogen, preventing it from undergoing side reactions with the sulfonating agent.

The selective protonation of the more basic nitrogen is a key principle in controlling the chemoselectivity of reactions involving piperazine. In some synthetic strategies involving piperazine, one nitrogen is often protected with a removable group to ensure that the reaction occurs at the desired nitrogen atom. However, in the case of sulfonation of N-phenylpiperazine, the reaction conditions themselves provide a form of "in-situ" protection for the N4 nitrogen through protonation.

Kinetic and Thermodynamic Aspects of Compound Formation

The formation of this compound is subject to both kinetic and thermodynamic control.

Kinetic Control: The rate of an electrophilic aromatic substitution reaction is influenced by the activation energy of the rate-determining step, which is typically the formation of the arenium ion. The piperazino group is an activating substituent, meaning it increases the rate of sulfonation compared to unsubstituted benzene. This is because the lone pair of electrons on the N1 nitrogen stabilizes the positive charge in the arenium ion intermediate through resonance, thereby lowering the activation energy. The preference for para substitution is also a kinetic phenomenon, as the transition state leading to the para-substituted arenium ion is sterically less hindered and therefore lower in energy than the transition state for ortho substitution.

While specific kinetic and thermodynamic data for the sulfonation of N-phenylpiperazine are not extensively reported in the literature, the principles of electrophilic aromatic substitution provide a solid framework for understanding the factors that govern the formation of this compound.

Theoretical and Computational Investigations of 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. researchgate.net These calculations provide a detailed description of the electronic structure and are used to predict various molecular attributes. For aryl sulfonyl piperazine (B1678402) derivatives, DFT methods with the B3LYP functional and a 6-31G(d,p) basis set have been effectively used for theoretical investigations. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic behavior. Key aspects of this structure include the distribution of electrons and the energies of the frontier molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. researchgate.neticontechjournal.com Computational studies on similar sulfonamide compounds show that the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. indexcopernicus.com Analysis of these orbitals helps in understanding the chemical reactivity and the electrophilic and nucleophilic sites responsible for electron transfer. researchgate.net

Charge Distribution: The distribution of electronic charge in a molecule is crucial for understanding its electrostatic interactions. Mulliken's net charge analysis is a common method to calculate the charge on each atom. researchgate.net In studies of related aryl sulfonyl piperazine derivatives, calculations have shown that specific atoms, such as nitrogen and sulfur, can carry significant negative and positive charges, respectively, which indicates extensive charge delocalization across the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps are also used to identify the positive and negative centers of molecules. researchgate.net For similar compounds, MEP analysis has revealed that negative electrostatic potentials are often localized around the sulfonyl group, while positive potentials are found on hydrogen atoms, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Conformations

DFT is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. indexcopernicus.com By optimizing the molecular geometry, researchers can find the lowest energy structure. For various benzene (B151609) sulfonamides and piperazine derivatives, calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G+(d,p). researchgate.netindexcopernicus.comnih.gov These studies provide optimized structural parameters like bond lengths, bond angles, and dihedral angles. indexcopernicus.com The stability of a molecule can be further analyzed through Natural Bond Orbital (NBO) analysis, which investigates hyper-conjugative interactions and charge delocalization (such as π→π* transitions). researchgate.netnih.gov

| Computational Method | Functional | Basis Set | Properties Investigated |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Molecular Structure, Electronic Features, MEP, Mulliken Charges researchgate.net |

| Density Functional Theory (DFT) | B3LYP | 6-311G+(d,p) | Molecular Geometry, Spectroscopic Properties, FMOs nih.gov |

| Ab-initio | Hartree-Fock (HF) | 3-21G | Conformational Analysis researchgate.net |

Spectroscopic Property Predictions and Correlations (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental results to confirm molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) approach is commonly used within DFT to predict the chemical shifts for ¹H and ¹³C NMR spectra. icontechjournal.com These theoretical predictions are often performed in a specific solvent, like DMSO, to mimic experimental conditions and show good agreement with observed data. icontechjournal.comnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The results are often presented as FT-IR (Fourier Transform Infrared) and FT-Raman spectra. bohrium.com The potential energy distribution (PED) is analyzed to make complete vibrational assignments for different modes, such as N-H stretching, C-H stretching, and S=O sulfonyl stretching. nih.govbohrium.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). These calculations help identify the electronic transitions, such as n→π* and π→π*, responsible for the observed absorption bands. nih.gov The calculated HOMO-LUMO energy gap is also related to the electronic absorption properties of the molecule. researchgate.net

Molecular Modeling and Simulation

While quantum chemical calculations focus on the static properties of single molecules, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify all possible low-energy conformations of a molecule and map the potential energy landscape that connects them. This is crucial for flexible molecules like 4-(Piperazin-1-yl)benzene-1-sulfonic acid, which contains a piperazine ring that can adopt different conformations (e.g., chair, boat). By systematically rotating dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed to identify the most stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov In MD, the motions of atoms and molecules are simulated over time by numerically solving Newton's equations of motion. This approach provides detailed insights into how a solute molecule like this compound interacts with solvent molecules. mdpi.com

MD simulations can be used to investigate:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom. researchgate.net

Interaction Energies: The strength of interactions (e.g., electrostatic and van der Waals) between the solute and solvent can be calculated to understand the solvation process. mdpi.com

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute and protic solvents (like water) can be monitored, which is crucial for understanding solubility. dovepress.com

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to assess the stability of the molecule's conformation in solution. mdpi.com

Docking Studies with Hypothetical Biological Targets (Focus on interaction mechanisms)

Molecular docking studies on derivatives of this compound have provided insights into their potential interactions with various biological targets. These in silico analyses are crucial for predicting the binding affinities and modes of interaction, thereby guiding the development of new therapeutic agents. The core structure, featuring a piperazine ring linked to a benzenesulfonic acid group, presents multiple points for potential interactions within a protein's active site.

The interaction mechanisms for derivatives frequently involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The sulfonamide group, for instance, is a well-known zinc-binding group in metalloenzymes and a strong hydrogen bond donor and acceptor. The piperazine ring can engage in hydrogen bonding and also provides a hydrophobic scaffold. The benzene ring contributes to π-π stacking and other hydrophobic interactions.

Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have explored their docking with carbonic anhydrase IX (CAIX), a cancer-related enzyme. mdpi.com Similarly, other benzenesulfonamide-piperazine hybrids have been docked with enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase to investigate their inhibitory potential. nih.gov

The following table summarizes the types of interactions observed in docking studies of compounds containing the this compound core with various hypothetical biological targets.

| Biological Target | Interacting Residues (Examples) | Types of Interactions |

| Carbonic Anhydrase IX (CAIX) | Thr200, His94, Gln92 | Hydrogen bonding, coordination with zinc ion |

| Acetylcholinesterase (AChE) | Trp84, Tyr121 | π-π stacking, hydrogen bonding |

| Butyrylcholinesterase (BChE) | Trp82, His438 | Hydrophobic interactions, hydrogen bonding |

| Tyrosinase | His259, His263 | Coordination with copper ions, hydrogen bonding |

Note: The interacting residues are examples from studies on derivatives and may vary depending on the specific derivative and target protein.

Structure-Reactivity and Structure-Property Relationships (Theoretical Perspective)

Theoretical and computational chemistry plays a pivotal role in understanding the structure-reactivity and structure-property relationships of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic properties and reactivity of such compounds. bohrium.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For derivatives of this compound, theoretical studies have been used to compare their electronic effects. bohrium.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the sulfonic acid group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. The piperazine nitrogen atoms can also act as nucleophilic centers.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have been used to correlate physicochemical properties with biological activity. nih.gov These models help in predicting the activity of new derivatives based on their structural features.

The following table presents some of the key theoretical parameters and their significance in understanding the structure-property relationships of compounds containing the this compound core.

| Theoretical Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Provides information about the molecule's polarity. |

Note: The actual values of these parameters would require specific calculations for this compound.

Derivatization and Structural Modification Studies of 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid

Synthesis of Novel Derivatives

The synthesis of novel derivatives of 4-(piperazin-1-yl)benzene-1-sulfonic acid involves targeted chemical reactions at its key functional groups. These modifications are instrumental in creating a library of compounds with varied structural features.

The secondary amine in the piperazine (B1678402) ring is a common site for derivatization, allowing for the introduction of a wide array of substituents.

N-Alkylation and N-Arylation: The nitrogen atom of the piperazine ring can be alkylated or arylated through various methods. Reductive amination is a widely used technique, involving the reaction of the piperazine with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). nih.govatamanchemicals.com This method allows for the introduction of diverse alkyl and aryl groups. For instance, reaction with N-methyl-4-piperidone using triacetoxyborohydride as a reducing agent yields the corresponding N-alkylated product. nih.gov Another common approach is the nucleophilic substitution reaction with alkyl or aryl halides. google.comnih.gov

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can be introduced by reacting the piperazine nitrogen with acyl chlorides or sulfonyl chlorides, respectively. mdpi.comnih.gov These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. mdpi.comnih.gov This allows for the formation of amide and sulfonamide linkages, which can significantly alter the electronic and steric properties of the molecule.

Urea (B33335) and Thiourea (B124793) Formation: The piperazine nitrogen can also react with isocyanates and isothiocyanates to form urea and thiourea derivatives. This reaction provides a straightforward method for introducing carbamoyl (B1232498) and thiocarbamoyl functionalities.

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Alkyl Group |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Substituted Alkyl Group |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Acyl Group |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | Sulfonyl Group |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, though the existing substituents influence the position and feasibility of these reactions.

Halogenation: Halogens such as chlorine and bromine can be introduced onto the benzene ring using appropriate halogenating agents and catalysts. For example, chlorosulfonic acid can be used to introduce a chlorine atom. google.com The directing effects of the piperazine and sulfonic acid groups will determine the position of substitution.

Nitration: Nitration of the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The nitro group is a versatile substituent that can be further modified, for instance, by reduction to an amino group.

Sulfonation: Further sulfonation of the benzene ring can occur under harsh conditions, such as treatment with fuming sulfuric acid. docbrown.info The position of the second sulfonic acid group is directed by the existing substituents. This reaction is reversible, and the sulfonic acid group can be removed by treatment with hot aqueous acid. libretexts.orgpearson.com

| Reaction Type | Reagents | Substituent Introduced |

|---|---|---|

| Halogenation | Halogen + Lewis Acid (e.g., Br₂, FeBr₃) | Halogen (e.g., -Br) |

| Nitration | HNO₃, H₂SO₄ | Nitro Group (-NO₂) |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic Acid Group (-SO₃H) |

The sulfonic acid group is a key functional moiety that can be converted into several other functional groups, expanding the chemical diversity of the derivatives.

Sulfonyl Chloride Formation: The sulfonic acid can be converted to the corresponding sulfonyl chloride by treatment with reagents such as thionyl chloride or phosphorus pentachloride. ucl.ac.ukresearchgate.net This highly reactive intermediate serves as a precursor for the synthesis of other sulfonated derivatives.

Sulfonamide Synthesis: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. ekb.egmdpi.com This reaction is a cornerstone in medicinal chemistry for the synthesis of a vast number of biologically active compounds. ekb.eg

Sulfonate Ester Formation: The reaction of sulfonyl chlorides with alcohols in the presence of a base yields sulfonate esters. rsc.orgresearchgate.net This transformation allows for the introduction of various alkoxy groups, which can modulate the lipophilicity and other properties of the molecule.

| Derivative | Intermediate | Reagent |

|---|---|---|

| Sulfonyl Chloride | Sulfonic Acid | Thionyl Chloride (SOCl₂) |

| Sulfonamide | Sulfonyl Chloride | Amine (R-NH₂) |

| Sulfonate Ester | Sulfonyl Chloride | Alcohol (R-OH) |

Structure-Activity/Property Relationship (SAR/SPR) Studies in Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential for understanding how chemical modifications to the this compound scaffold influence its biological activity and physicochemical properties.

The relative positions of the piperazine and sulfonic acid groups on the benzene ring can have a profound impact on the molecule's ability to interact with biological targets. While the primary focus is on the para-substituted isomer (4-position), the ortho- and meta-isomers would present different spatial arrangements of these key functional groups. This can lead to altered binding affinities and selectivities for specific receptors or enzymes, as the geometry of the molecule may no longer be optimal for fitting into a binding pocket.

The introduction of different substituents at the various modification sites can significantly alter the steric and electronic properties of the parent molecule.

On the Piperazine Nitrogen: Large, bulky substituents on the piperazine nitrogen can introduce steric hindrance, which may either enhance or diminish binding to a biological target, depending on the topology of the binding site. Electron-withdrawing groups, such as acyl or sulfonyl groups, can decrease the basicity of the piperazine nitrogens, which can affect their ability to form salt bridges or hydrogen bonds.

Conformational Flexibility and its Influence on Derivative Functionality

The piperazine ring, a six-membered heterocycle, typically adopts a low-energy chair conformation to minimize steric strain. However, it can also exist in other, higher-energy conformations such as boat, twist-boat, and half-chair forms. The interconversion between these conformations, known as ring flipping, is a dynamic process. For N-acylated piperazine derivatives, temperature-dependent 1H NMR spectroscopy has been utilized to study this phenomenon, revealing the energy barriers associated with the interconversion of piperazine chair conformations. The substitution pattern on the piperazine ring significantly impacts its conformational preference and the energy barrier to ring inversion, which in turn can affect how the molecule presents its pharmacophoric features to a biological target.

Another critical aspect of the molecule's flexibility is the rotation around the single bonds connecting the different moieties. The rotation around the C-N bond between the phenyl ring and the piperazine nitrogen, as well as the C-S bond between the phenyl ring and the sulfonic acid group, allows the molecule to adopt various spatial orientations. In derivatives where the sulfonic acid is converted to a sulfonamide, studies have shown that there can be a substantial rotational barrier around the S-N bond. This restricted rotation can lead to distinct, stable conformers. The nature of the substituents on both the phenyl ring and the piperazine nitrogen can influence these rotational barriers, effectively locking the molecule into a specific conformation that may be more or less favorable for binding to a target. For instance, computational studies on benzenesulfonamides have explored the influence of different substituents on their conformational preferences, highlighting that weak intramolecular interactions can alter the orientation of the sulfonamide group relative to the aromatic ring.

The functional consequence of this conformational flexibility is evident in the structure-activity relationships (SAR) of various arylpiperazine sulfonamide derivatives. By strategically introducing substituents that restrict conformational freedom, researchers can probe the bioactive conformation of a molecule. For instance, creating more rigid analogs by incorporating the piperazine ring into a bicyclic system has been shown to enhance potency at certain receptors. This approach underscores the principle that while flexibility is necessary for a molecule to adapt to its binding site, pre-organizing a molecule in a conformation that is close to its bioactive state can reduce the entropic penalty of binding, thereby increasing affinity.

The following tables present data from studies on related arylpiperazine sulfonamide derivatives, illustrating how structural modifications, which influence conformational flexibility, affect their biological activity.

| Compound | Modification | Binding Affinity (kcal/mol) |

|---|---|---|

| SA1 | Base 1,8-naphthalimide-arylsulfonyl structure | -7.39 |

| SA2 | Addition of a methyl group | -8.39 |

| SA3 | Addition of a methoxy (B1213986) group | -7.92 |

| SA4 | Addition of a chloro group | -8.04 |

| SA7 | Addition of a trifluoromethyl group | -8.61 |

| Compound | Target Enzyme | IC50 (mM) |

|---|---|---|

| Compound 2 | Butyrylcholinesterase (BChE) | 1.008 |

| Compound 3 | α-Glucosidase | 1.000 |

| Compound 4 | Tyrosinase | 1.19 |

| Compound 5 | Acetylcholinesterase (AChE) | 1.003 |

| Compound 5 | Butyrylcholinesterase (BChE) | 1.008 |

Advanced Analytical Methodologies for Research on 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid

Spectroscopic Characterization Techniques (Research Applications)

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 4-(piperazin-1-yl)benzene-1-sulfonic acid and its analogues.

High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR spectra, the aromatic protons on the benzenesulfonic acid ring typically appear as two distinct doublets in the aromatic region (approximately 6.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. researchgate.net The protons on the piperazine (B1678402) ring exhibit signals in the aliphatic region, with chemical shifts influenced by the electronic environment and the nature of any substituent on the second nitrogen atom. mdpi.com For instance, the protons closer to the electron-withdrawing benzene ring are generally shifted downfield compared to those on the distal nitrogen.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The spectra show distinct signals for the substituted and unsubstituted carbons of the benzene ring, as well as for the carbons of the piperazine moiety. mdpi.com The chemical shifts of the piperazine carbons are particularly useful for confirming N-substitution. mdpi.com In complex derivatives, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms.

Table 1: Representative NMR Chemical Shift Ranges for the this compound Moiety

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| Aromatic Protons | ¹H | 6.8 - 7.8 | Two doublets, typical for 1,4-disubstitution. |

| Piperazine Protons (adjacent to Benzene) | ¹H | 3.1 - 3.4 | Chemical shift is sensitive to substitution on the other nitrogen. |

| Piperazine Protons (distal to Benzene) | ¹H | 2.9 - 3.2 | Shift values vary based on N-substituent. |

| Aromatic Carbons | ¹³C | 115 - 155 | Includes four distinct signals for the substituted and unsubstituted carbons. |

| Piperazine Carbons | ¹³C | 45 - 55 | Two signals are typically observed, sensitive to the molecular environment. mdpi.com |

Note: Chemical shifts are dependent on the solvent and specific molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is vital for identifying functional groups and studying non-covalent interactions like hydrogen bonding. nih.govnih.gov

The FT-IR spectrum of this compound is characterized by several key absorption bands. The sulfonic acid group (-SO₃H) gives rise to strong and broad O-H stretching vibrations, often overlapping with C-H stretches, and characteristic asymmetric and symmetric S=O stretching bands. nih.gov The piperazine ring shows N-H stretching vibrations (if unsubstituted on the second nitrogen) and C-H stretching vibrations. dergipark.org.tr Aromatic C-H and C=C stretching bands are also prominent.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfonate group and the benzene ring, which may be weak in the IR spectrum. dergipark.org.tr Analysis of shifts in the vibrational frequencies of the O-H and N-H bonds can provide evidence of intra- and intermolecular hydrogen bonding, a key feature in the solid-state structure of such zwitterionic compounds. nih.gov For example, the involvement of the sulfonamide hydrogen in intramolecular hydrogen bonding can lead to a significant downfield shift in its ¹H-NMR resonance. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch | 3200 - 2500 (broad) |

| Sulfonic Acid | S=O asymmetric stretch | 1250 - 1120 |

| Sulfonic Acid | S=O symmetric stretch | 1080 - 1010 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Piperazine | N-H stretch (secondary amine) | 3500 - 3300 |

| Piperazine/Aliphatic | C-H stretch | 2950 - 2800 |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically arising from π to π* transitions within the benzene ring. up.ac.za The position and intensity of these bands are influenced by the substituents on the ring. up.ac.za

The piperazinyl group, being an electron-donating group, and the sulfonic acid group, an electron-withdrawing group, modify the electronic structure of the benzene ring. This can lead to intramolecular charge transfer (ICT) transitions, which may appear as distinct absorption bands. researchgate.net The study of these absorption bands in different solvents (solvatochromism) can provide insights into the nature of the electronic transitions and the polarity of the molecule's excited state. researchgate.net While the parent compound may not be strongly fluorescent, complex derivatives are often designed for specific fluorescence properties, allowing researchers to probe binding interactions or monitor biological processes.

Table 3: Electronic Transitions for Substituted Benzenes

| Transition Type | Typical Wavelength Range (nm) | Notes |

| π → π* (Primary Band) | ~200 | High intensity, associated with the benzene ring. up.ac.za |

| π → π* (Secondary Band) | ~250 - 280 | Lower intensity, related to the substituted benzene system. up.ac.za |

| Intramolecular Charge Transfer (ICT) | > 280 | Wavelength depends on the strength of donor and acceptor groups. researchgate.net |

Chromatographic and Mass Spectrometric Approaches (Research Applications)

Chromatographic techniques are essential for the separation and purification of research samples, while mass spectrometry provides crucial information about molecular weight and structure.

Advanced HPLC-MS Techniques for Purity Assessment and Impurity Profiling in Research Samples

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing the purity of research samples and identifying synthesis-related impurities. semanticscholar.org Reversed-phase HPLC is commonly used to separate this compound from starting materials, byproducts, and degradation products.

The mass spectrometer, often using electrospray ionization (ESI), provides the molecular weight of the parent compound and any impurities present, even at trace levels. semanticscholar.org By analyzing the isotopic pattern and employing high-resolution mass spectrometry (HRMS), the elemental composition of an unknown impurity can be determined. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where ions are fragmented to reveal characteristic structural motifs. This impurity profiling is critical for ensuring the quality of research compounds and understanding reaction pathways. semanticscholar.org

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique for monitoring the progress of chemical reactions in real-time. rjpbcs.comthieme.de In the synthesis or derivatization of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). beilstein-journals.org

The plate is then developed in an appropriate mobile phase. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of new products can be qualitatively assessed. rjpbcs.com Because of the aromatic ring, spots can usually be visualized under UV light (254 nm). TLC allows for the rapid optimization of reaction conditions such as time, temperature, and reagent stoichiometry. aga-analytical.com.pl

Capillary Electrophoresis (CE) in Analytical Separations

Capillary Electrophoresis (CE) stands as a powerful and highly efficient analytical technique for the separation of charged species, making it well-suited for the analysis of zwitterionic compounds like this compound. The inherent charge of the sulfonic acid group (anionic) and the protonatable piperazine moiety (cationic) allows for manipulation of its electrophoretic mobility based on the pH of the background electrolyte (BGE). This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

In the analysis of piperazine derivatives, CE, particularly when coupled with mass spectrometry (CE-MS), provides exceptional selectivity and sensitivity. gtfch.org Research on related piperazine compounds has demonstrated the utility of CE for separating complex mixtures and identifying individual components with a high degree of confidence. nih.gov For instance, a CE-ESI-MS/MS procedure has been successfully developed for the separation and identification of five different piperazine derivatives. gtfch.org This method achieved baseline separation in under 15 minutes, highlighting the efficiency of the technique. gtfch.org

The separation mechanism in CE is based on the differential migration of analytes in an electric field. For this compound, its net charge can be controlled by adjusting the pH of the BGE. In acidic conditions (e.g., pH 2.4), the piperazine nitrogen is protonated, leading to a net positive charge, while in alkaline conditions, the sulfonic acid group is deprotonated, resulting in a net negative charge. This amphoteric nature is key to developing specific and robust separation methods.

Methodologies developed for sulfated compounds and piperazine derivatives often employ acidic buffers, such as formic acid, to ensure ionization and achieve good separation. gtfch.org The table below summarizes typical CE conditions used for the analysis of related piperazine compounds, which could serve as a starting point for method development for this compound.

| Parameter | Condition 1 gtfch.org | Condition 2 nih.gov |

|---|---|---|

| Instrument | CE-ESI-MS/MS | CE-UV |

| Capillary | 75 µm i.d., 82 cm length | Not specified |

| Background Electrolyte (BGE) | 100 mmol/L formic acid (pH 2.4) with 10% (v/v) 2-propanol | 200 mM phosphate (B84403) buffer (pH 2.8) with 20 mM hydroxypropyl-β-cyclodextrin |

| Voltage | +25 kV | Not specified |

| Detection | ESI-MS/MS (positive ion mode) | UV Spectroscopy |

| Analysis Time | ~13 minutes | ~23 minutes |

X-ray Diffraction and Crystallography for Solid-State Structure Analysis

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are indispensable tools for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. For this compound, which likely exists as a zwitterion, these techniques can provide precise information on bond lengths, bond angles, conformational details of the piperazine ring, and the supramolecular architecture established through intermolecular interactions like hydrogen bonding. researchgate.net

While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures provides significant insight into the expected solid-state conformation. For example, the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) reveals key structural features that are highly relevant. researchgate.net In this related salt, the piperazine ring adopts a stable chair conformation. researchgate.net The crystal packing is dominated by an extensive network of N—H···O hydrogen bonds, which link the cations and anions into a robust three-dimensional framework. researchgate.net

For this compound, a crystallographic study would be expected to reveal a zwitterionic form where the piperazine nitrogen is protonated and the sulfonic acid group is deprotonated. This would lead to strong intermolecular N-H···O(S) hydrogen bonds, creating sheets or chains of molecules. The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and include the parameters listed in the table below, using data from a related compound for illustrative purposes.

| Crystallographic Parameter | Illustrative Data (piperazine-1,4-diium bis(4-aminobenzenesulfonate)) researchgate.net |

|---|---|

| Chemical Formula | C₄H₁₂N₂²⁺ · 2(C₆H₆NO₃S⁻) |

| Formula Weight | 434.52 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.688(2) |

| b (Å) | 7.447(2) |

| c (Å) | 9.829(3) |

| α (°) | 85.43(3) |

| β (°) | 80.20(3) |

| γ (°) | 75.46(3) |

| Volume (ų) | 466.9(2) |

| Z (molecules/unit cell) | 1 |

Applications of 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid and Its Derivatives in Chemical Research

Role as a Chemical Building Block and Synthetic Intermediate

The inherent reactivity of its two distinct functional moieties, the piperazine (B1678402) nitrogen atom and the sulfonic acid group, establishes 4-(piperazin-1-yl)benzene-1-sulfonic acid as a valuable building block. The piperazine ring is a common feature in pharmacologically active compounds, often improving properties like water solubility and bioavailability, while the sulfonic acid group can be converted into other functional groups, most notably sulfonamides. mdpi.com

Precursor in Heterocyclic Compound Synthesis

The piperazine moiety is a foundational component in the synthesis of a vast array of more complex heterocyclic systems. The secondary amine within the piperazine ring serves as a potent nucleophile, enabling reactions such as alkylation, acylation, and condensation, which are pivotal for constructing new heterocyclic rings or linking the piperazine unit to other cyclic systems. mdpi.com For instance, piperazine derivatives are common starting materials in multi-step syntheses to produce fused heterocyclic structures. While direct synthetic applications starting from this compound are not extensively documented, its structural analogue, the sulfonamide, is widely used. The synthesis of piperazine sulfonamide analogues has been explored for various applications, demonstrating the utility of the core structure in building diverse chemical libraries. nih.gov The general reactivity of the piperazine N-H bond is frequently exploited in palladium-catalyzed reactions and other cyclization strategies to yield highly substituted piperazine-containing heterocycles. organic-chemistry.org

Scaffold for Complex Organic Molecule Construction

The phenylpiperazine structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net The this compound structure serves as a rigid core (scaffold) from which additional chemical complexity can be built. A primary route for this is the conversion of the sulfonic acid to a sulfonamide. This transformation is significant because the sulfonamide group is a key functional group in numerous therapeutic agents. nih.govresearchgate.net By reacting the corresponding sulfonyl chloride with various amines, a diverse library of complex molecules can be generated. This approach was utilized in the development of inhibitors for glycine (B1666218) transporter-1, where a propylsulfonyl piperazine core was attached to a cycloalkylmethyl benzamide (B126) moiety to optimize biological activity. nih.gov This highlights how the piperazinyl-benzenesulfonyl core acts as a central organizing element for positioning other pharmacophoric groups in the correct spatial orientation for interaction with biological targets.

Table 1: Representative Synthetic Transformations of the Piperazine-Benzenesulfonyl Scaffold This table illustrates common reactions that the functional groups on the this compound scaffold can undergo to build more complex molecules.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Significance |

|---|---|---|---|---|

| Piperazine (N-H) | N-Alkylation | Alkyl halide (R-X), Base | N-Alkyl piperazine derivative | Introduces diverse alkyl or aryl-alkyl groups. mdpi.com |

| Piperazine (N-H) | N-Acylation | Acyl chloride (R-COCl), Base | N-Acyl piperazine derivative | Forms amides, often used to link to other moieties. |

Supramolecular Chemistry and Self-Assembly Research

The zwitterionic nature of this compound, arising from intramolecular proton transfer from the acidic sulfonic acid group to the basic piperazine ring, makes it an exemplary candidate for studies in supramolecular chemistry. The resulting piperazinium cation and sulfonate anion provide charged sites and potent hydrogen-bond donors and acceptors that direct the self-assembly of molecules into ordered, non-covalent structures in the solid state.

Design of Hydrogen-Bonded Architectures

The self-assembly of molecules into predictable, ordered networks is a central goal of crystal engineering. The piperazinium sulfonate zwitterion is well-equipped for this purpose. The protonated piperazinium ring offers two N-H groups that act as strong hydrogen-bond donors, while the three oxygen atoms of the sulfonate group are effective hydrogen-bond acceptors. This donor-acceptor arrangement facilitates the formation of robust and extensive hydrogen-bonded networks. nih.gov In the crystal structures of related piperazinium salts, these interactions are shown to organize molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govnih.gov The specific architecture is often directed by the formation of recognizable hydrogen-bonding patterns, or synthons, such as rings and chains. For example, studies on piperazinium salts with various organic acids reveal the formation of complex sheets held together by a combination of O-H⋯O and N-H⋯O interactions. nih.gov Piperazine itself is a well-established building block for creating supramolecular hydrogen-bonded networks. rsc.org

Formation of Ionic Crystals and Proton Transfer Salts

The significant difference in acidity between the sulfonic acid group (highly acidic) and the piperazinium conjugate acid (weakly acidic) ensures that proton transfer is a highly favorable process. researchgate.net This results in the formation of a stable zwitterion, 4-(piperazin-1-ium-1-yl)benzenesulfonate, in the solid state. This internal salt formation is a key driver in its crystallization behavior, leading to the formation of well-ordered ionic crystals. The crystal lattice is stabilized by strong electrostatic interactions between the cationic piperazinium centers and the anionic sulfonate groups, complemented by the extensive hydrogen bonding network.

The study of proton-transfer compounds is a significant area of materials science. Salts formed between piperazine derivatives and various strong organic acids have been structurally characterized, providing insight into the resulting supramolecular assemblies. nih.govnih.gov For instance, the co-crystallization of N-arylpiperazines with different carboxylic acids consistently yields proton-transfer salts where the piperazinium cation and the carboxylate anion are the primary building blocks of the crystal structure. nih.gov These studies demonstrate the reliability of the proton transfer from an acid to the piperazine nitrogen and the subsequent self-assembly into intricate, hydrogen-bonded ionic crystals.

Table 2: Supramolecular Motifs in Related Piperazinium Salts This table summarizes common hydrogen-bonding patterns and resulting architectures observed in the crystal structures of salts containing protonated piperazine or its derivatives.

| Cation | Anion | Key Hydrogen Bonds | Observed Supramolecular Motif | Reference |

|---|---|---|---|---|

| 4-(4-fluorophenyl)piperazin-1-ium | Hydrogen oxalate | N-H···O, O-H···O, C-H···O | 2D Sheets | nih.gov |

| 4-(4-fluorophenyl)piperazin-1-ium | (2R,3R)-tartrate | N-H···O, O-H···O | 3D Framework | nih.gov |

| 4-(4-methoxyphenyl)piperazin-1-ium | 4-methylbenzoate | N-H···O, O-H···O, C-H···π | Complex 2D Sheets | nih.gov |

| Sulfamethazine Cation | Picrate | N-H···O(phenolate), N-H···O(nitro) | 1D Chains via N-H···O(sulfone) bonds | nih.gov |

Integration into Molecular Recognition Systems

Molecular recognition involves the specific, non-covalent binding of a host molecule to a guest molecule. The functional groups present in this compound provide the necessary tools for it to participate in such systems. The positively charged piperazinium ring can form strong electrostatic interactions with anionic guests or anionic portions of a larger host molecule. Conversely, the anionic sulfonate group can act as a binding site for cationic species. Furthermore, the N-H hydrogen-bond donors and sulfonate oxygen acceptors allow for specific, directional interactions that can contribute to binding affinity and selectivity.

While specific applications of this exact compound in molecular recognition are not prominent, its components are found in established supramolecular systems. For example, anionic sulfonate groups are known to be effective guests for certain cationic macrocyclic hosts. The principles of host-guest chemistry often rely on complementary electrostatic and hydrogen-bonding interactions, such as those seen in the binding of anions by macrocycles containing amide or triazole motifs. rsc.org Similarly, supramolecular assemblies based on cyclodextrins or pillararenes can use electrostatic interactions with charged guests to form stable host-guest complexes. nih.govscielo.br The zwitterionic and hydrogen-bonding capabilities of this compound make it a promising candidate for integration as either a guest molecule or as a component of a larger host system designed for the recognition of specific ions or small molecules.

Coordination Chemistry and Ligand Design

The bifunctional nature of this compound, possessing both a Lewis base site (piperazine nitrogen) and a Brønsted acid site (sulfonic acid), makes it an intriguing ligand for the construction of coordination polymers and metal complexes. The piperazine ring, with its two nitrogen atoms, offers versatile binding possibilities with metal ions.

Synthesis of Metal Complexes with Piperazine-Sulfonate Ligands

The synthesis of metal complexes involving piperazine-sulfonate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent system. The piperazine moiety can be derivatized to create a wider range of ligands with tailored electronic and steric properties. These derivatives, upon complexation with various metal ions, can lead to the formation of discrete molecular complexes or extended coordination networks. The specific reaction conditions, such as temperature, pH, and the choice of metal precursor, play a crucial role in determining the final structure of the resulting complex. While extensive research exists on piperazine-based ligands in general, specific studies detailing the synthesis of metal complexes with this compound as the primary ligand are limited in the publicly available scientific literature.

Investigation of Coordination Modes and Geometries

The coordination of piperazine-sulfonate type ligands to metal centers can occur through several modes. The nitrogen atoms of the piperazine ring can act as monodentate or bidentate bridging ligands, connecting two or more metal centers. The sulfonate group, while generally considered a weak coordinator, can also participate in bonding to the metal ion, particularly in the solid state. The interplay between the coordination preferences of the metal ion and the steric and electronic properties of the ligand dictates the final geometry of the complex, which can range from simple tetrahedral or square planar to more complex polyhedral arrangements. Spectroscopic techniques such as FT-IR and UV-Vis, along with single-crystal X-ray diffraction, are instrumental in elucidating the precise coordination environment and geometry of these metal complexes.

Application in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of functional groups into the organic linkers can impart specific properties to the resulting MOF. Piperazine derivatives have been successfully utilized as linkers in the synthesis of MOFs. For instance, a piperazine-linked copper-doped phthalocyanine (B1677752) metal covalent organic framework has been synthesized and shown to have applications in solid-phase microextraction. The presence of the piperazine unit can influence the porosity, stability, and functionality of the MOF. While the potential for this compound to act as a functionalized linker in MOF synthesis is significant, dedicated research focusing on its specific application in this area is not extensively documented. The sulfonic acid group could potentially enhance the hydrophilicity and catalytic activity of the resulting MOF.

Catalysis Research

The presence of a sulfonic acid group in this compound suggests its potential application in acid catalysis. Sulfonic acid-functionalized materials are known to be efficient catalysts in various organic transformations.

Use as an Acid Catalyst or Component in Catalytic Systems

Benzenesulfonic acid and its derivatives are recognized as strong organic acids that can effectively replace more corrosive mineral acids like sulfuric acid in catalytic processes such as esterification. The sulfonic acid group (-SO3H) is the active site for catalysis in these reactions. While the catalytic potential of sulfonic acids is well-established, specific studies detailing the use of this compound as a primary acid catalyst are not widely reported. Its bifunctional nature, however, opens up possibilities for its use in designing more complex catalytic systems where the piperazine unit could play a role in modulating the catalyst's solubility, stability, or interaction with substrates.

Investigation of Catalytic Mechanisms

The catalytic mechanism of sulfonic acid-catalyzed reactions generally involves the protonation of a substrate by the -SO3H group, thereby activating it for subsequent transformation. The efficiency of the catalyst is influenced by factors such as the acid strength, the accessibility of the active sites, and the stability of the catalyst under the reaction conditions. The investigation of catalytic mechanisms often involves kinetic studies, in-situ spectroscopic analysis, and computational modeling to understand the elementary steps of the reaction and the role of the catalyst in lowering the activation energy. While the general principles of sulfonic acid catalysis would apply, a detailed mechanistic investigation specific to reactions catalyzed by this compound would be necessary to understand the unique contributions of its molecular structure.

Investigations into Biological Activity Mechanisms of 4 Piperazin 1 Yl Benzene 1 Sulfonic Acid Derivatives

Enzyme Inhibition Studies (Mechanistic Focus)

Derivatives of 4-(piperazin-1-yl)benzene-1-sulfonic acid have been extensively investigated as inhibitors of several key enzyme families. The benzenesulfonamide (B165840) group, in particular, is a well-established zinc-binding group, which is crucial for the inhibition of metalloenzymes.

The benzenesulfonamide moiety is a primary pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it The inhibitory mechanism involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion within the enzyme's active site. unifi.it Research has focused on achieving isoform-selective inhibition to target specific physiological processes and diseases.

Derivatives incorporating the benzenesulfonamide scaffold have shown varied inhibitory profiles against several human (h) CA isoforms. Studies on homologous series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides demonstrated moderate inhibition against the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov However, these compounds displayed potent, low-nanomolar to subnanomolar inhibition of the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov X-ray crystallography of adducts with hCA II revealed that the inhibitor's sulfonamide group binds to the zinc ion, while the phenyl moiety is stabilized by hydrophobic residues within the active site. nih.gov

Further modifications, such as incorporating aroylhydrazone or complex heterocyclic systems like plos.orgnih.govnih.govtriazolo[3,4-b] plos.orgnih.govnih.govthiadiazinyl moieties, have yielded compounds with significant inhibitory activity against hCA II, IX, and XII, often in the low nanomolar range. researchgate.net Similarly, sulfonamides featuring mono-, bi-, and tricyclic imide structures have been synthesized and evaluated, showing potent inhibition against hCA II and moderate activity against hCA XII. mdpi.com These studies highlight how modifications to the "tail" of the benzenesulfonamide inhibitor—the part extending away from the zinc-binding group—can be systematically altered to achieve selectivity among the different CA isoforms. unifi.it

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Benzenesulfonamide Derivatives

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| 4-(Triazol-1-yl)-benzenesulfonamides | 41.5–1500 nM | 30.1–755 nM | 1.5–38.9 nM | 0.8–12.4 nM |

| Aroylhydrazone-benzenesulfonamides | 86.4 nM–32.8 µM | 0.56–17.1 nM | 4.5–553 nM | 0.85–376 nM |

| Imide-containing sulfonamides | 49 nM–>10,000 nM | 2.4–4515 nM | 9.7–7766 nM | 14–316 nM |

A distinct class of derivatives, specifically 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, has been identified as potent inhibitors of histone deacetylases (HDACs). plos.orgnih.govnih.gov HDACs are also zinc-dependent enzymes, and the inhibitory mechanism of these compounds relies on the hydroxamic acid functionality, which acts as a strong zinc-binding group, chelating the catalytic Zn²⁺ ion in the HDAC active site. plos.orgmdpi.com

Research has shown that these compounds can exhibit selectivity for specific HDAC isoforms. For example, compounds bearing a para-substituted hydroxamic acid group were found to be active HDAC inhibitors, whereas meta-substituted analogues were largely inactive. plos.orgnih.gov A key finding was the selective inhibition of HDAC6 over HDAC1. plos.orgnih.govnih.gov Molecular modeling studies provided a structural rationale for this selectivity, revealing that the interaction energy for the inhibitors with HDAC6 was higher than for HDAC1. plos.orgnih.gov The identification of 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid as an HDAC1 inhibitor spurred the synthesis of analogues where the benzimidazole (B57391) ring was replaced by other heterocycles, leading to compounds with refined selectivity profiles. plos.orgnih.gov

Table 2: Selective Inhibition of Histone Deacetylase (HDAC) Isoforms

| Compound Class | HDAC6 (IC₅₀) | HDAC1 (IC₅₀) | Selectivity |

| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids (para-substituted) | 0.1–1.0 µM | 0.9–6 µM | Selective for HDAC6 |

Investigations have extended to other enzyme families, revealing a broader inhibitory potential for this compound derivatives. Studies on 1-arylsulfonyl-4-phenylpiperazine derivatives demonstrated good inhibitory capacity against α-glucosidase. researchgate.net Another study involving the hybridization of benzenesulfonamide with piperazine (B1678402) derivatives identified compounds with significant inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov For instance, certain compounds showed potent inhibition of AChE and BChE, while others were effective against tyrosinase and α-glucosidase. nih.gov These findings suggest that the scaffold can be adapted to target enzymes involved in a variety of metabolic and signaling pathways.

Table 3: Inhibition of Various Enzymes by Piperazine-Benzenesulfonamide Derivatives

| Enzyme Target | Compound Class | Best Inhibitory Activity (IC₅₀) |

| Acetylcholinesterase (AChE) | Hybridized piperazine-benzenesulfonamides | 1.003 mM |

| Butyrylcholinesterase (BChE) | Hybridized piperazine-benzenesulfonamides | 1.008 mM |

| Tyrosinase | Hybridized piperazine-benzenesulfonamides | 1.19 mM |

| α-Glucosidase | Hybridized piperazine-benzenesulfonamides | 1.000 mM |

Receptor Interaction Profiling (Mechanistic Focus)

The arylpiperazine moiety is a well-known pharmacophore for G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com Derivatives of this compound leverage this structural feature to interact with high affinity and selectivity at these central nervous system targets.

Derivatives containing the this compound core have been developed as potent ligands for serotonin (5-HT) receptors. The discovery of (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides led to compounds with high affinity for the 5-HT₆ receptor, with pKᵢ values greater than 8. nih.gov These compounds also demonstrated over 100-fold selectivity against a range of other serotonin and dopamine receptor subtypes. nih.gov

The arylpiperazine scaffold is crucial for high-affinity binding to the 5-HT₁ₐ receptor subtype. mdpi.com Structural modifications to the terminal group of the molecule can fine-tune the interaction, leading to compounds that act as antagonists. nih.gov The flexibility and nature of the linker between the piperazine ring and other structural elements are critical for achieving high potency and selectivity. nih.gov For example, phenylpiperazine-hydantoin derivatives have been identified as potent dual 5-HT₁ₐ/α₁-adrenergic receptor ligands, indicating a polypharmacological profile that can be modulated through specific structural changes. mdpi.com

Table 4: Binding Affinity of Derivatives for Serotonin (5-HT) Receptors

| Compound Class | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |

| (4-Piperazin-1-ylquinolin-6-yl) arylsulfonamides | 5-HT₆ | <10 nM (pKᵢ > 8) | Not specified |

| Aryloxyethylamine derivatives | 5-HT₁ₐ | Nanomolar to subnanomolar | Antagonist |

| Phenylpiperazine-hydantoin derivatives | 5-HT₁ₐ | 21.6 nM | Not specified |

The 4-(piperazin-1-yl)benzene-1-sulfonamide structure has also been incorporated into ligands targeting dopamine receptors. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide was identified as a selective dopamine D₄ antagonist. nih.gov Further research has focused on developing highly selective ligands for the dopamine D₃ receptor subtype. researchgate.net

Mechanistic studies on the interaction of piperazine-based inhibitors with the dopamine transporter (DAT) have revealed complex binding kinetics. The inhibitor GBR12909, a piperazine derivative, was found to induce a slow conformational change in the transporter protein upon binding. nih.gov This two-step mechanism involves a rapid initial association followed by a slow isomerization of the transporter-inhibitor complex, a phenomenon that appears to be a general property of the dopamine transporter protein. nih.gov This detailed mechanistic understanding is crucial for the design of inhibitors with specific kinetic profiles.

Table 5: Interaction of Piperazine Derivatives with Dopamine Receptors/Transporter

| Derivative Class | Target | Binding Affinity (Kᵢ) / Kinetic Parameters | Functional Activity/Mechanism |

| Benzenesulfonamide derivative | Dopamine D₄ Receptor | Not specified | Selective Antagonist |

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D₃ Receptor | 0.7 nM | Antagonist |

| GBR 12909 | Dopamine Transporter (DAT) | Kₗ = 34 nM; kᵢ = 0.033 s⁻¹ | Induces slow conformational change |

Other Neurotransmitter Receptor Modulations

Derivatives of this compound have been investigated for their ability to modulate various neurotransmitter receptors, with a significant focus on the dopamine receptor family. Research has identified specific analogues that exhibit high affinity and selectivity for dopamine D3 and D4 receptors, which are implicated in various neurological and psychiatric conditions.

One area of investigation has focused on developing selective dopamine D3 receptor antagonists. nih.govnih.gov A lead compound, NGB 2904, which contains the (dichlorophenyl)piperazin-1-yl moiety, demonstrated potent D3 receptor antagonism. nih.govresearchgate.net Modifications to this structure, particularly at the aryl amide portion and the linker chain, led to the development of analogues with even greater affinity and selectivity. nih.gov For instance, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) emerged as a highly promising ligand with a sub-nanomolar binding affinity (Ki) for the human D3 receptor and a 133-fold selectivity over the D2 receptor. nih.govresearchgate.net This compound also functioned as a potent antagonist in cell-based assays, inhibiting quinpirole-stimulated mitogenesis with an EC50 value of 3.0 nM. nih.gov Further structural modifications, including the introduction of hydroxyl, acetyl, and cyclopropyl (B3062369) groups on the linking chain, were generally well-tolerated, maintaining high D3 receptor affinity while in some cases converting antagonist activity to partial agonism. harvard.edu

In addition to D3 antagonism, a derivative identified as (S )-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide was found to be a selective dopamine D4 antagonist. nih.gov This highlights the versatility of the piperazine-benzenesulfonamide scaffold in targeting different dopamine receptor subtypes. The affinity of these compounds for D1, D3, and serotonin 5-HT7 receptors has also been explored in some series to establish a broader pharmacological profile. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | D2/D3 Selectivity Ratio | Reference |

|---|---|---|---|---|

| NGB 2904 | hD3 | 2.0 nM | 56 | nih.gov |

| Compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) | hD3 | 0.7 nM | 133 | nih.gov |

| (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide | D4 | Not specified | Selective for D4 | nih.gov |

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of this compound derivatives are often linked to their sulfonamide group and the versatile piperazine ring, which can be modified to interact with various microbial targets.